N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide
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Overview
Description
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is a complex organic compound featuring a benzoxazole ring, a cyano group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Introduction of the Chloro and Dimethyl Groups: Chlorination and methylation reactions are carried out using reagents like thionyl chloride and methyl iodide, respectively.
Formation of the Fluorobenzamide Moiety: This involves the reaction of a fluorobenzoyl chloride with an amine derivative to form the amide bond.
Introduction of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzoxazoles.
Scientific Research Applications
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-chlorobenzamide
- N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-bromobenzamide
Uniqueness
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for drug development and materials science applications.
Properties
Molecular Formula |
C23H15ClFN3O2 |
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Molecular Weight |
419.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C23H15ClFN3O2/c1-12-7-13(2)21-20(8-12)28-23(30-21)17-10-15(4-6-18(17)24)27-22(29)16-5-3-14(11-26)9-19(16)25/h3-10H,1-2H3,(H,27,29) |
InChI Key |
HGSKEFANMDRZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl)C |
Origin of Product |
United States |
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